![molecular formula C21H18ClN3O4S B2429953 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline CAS No. 442650-02-4](/img/structure/B2429953.png)
7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a unique compound featuring a blend of functional groups that exhibit a range of interesting chemical properties. Its intricate structure consists of a quinoline backbone fused with a dioxino ring, a chloro substituent, and a pyrazole moiety linked via a methylsulfonyl group. This compound's complexity and the diversity of reactive sites make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic routes for 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline typically start with the preparation of individual components, which are then assembled through a series of reactions:
Synthesis of the Quinoline Backbone: The quinoline core is often synthesized via the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed by reacting hydrazine with α,β-unsaturated ketones or aldehydes, followed by cyclization.
Methylsulfonyl Group Introduction:
Final Assembly and Cyclization: The final step involves linking the pyrazole and quinoline moieties, often through a nucleophilic aromatic substitution reaction, followed by cyclization to form the dioxino ring system.
Industrial Production Methods
Industrial production methods for this compound would likely focus on scalable and cost-effective approaches, potentially involving continuous flow chemistry to ensure high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be essential to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized at the methylsulfonyl group to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions could target the pyrazole ring or the quinoline backbone, using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where nucleophiles like amines, thiols, or alkoxides can displace the chlorine atom.
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, hydrogen peroxide (H2O2).
Reducing agents: LiAlH4, sodium borohydride (NaBH4), Pd/C.
Nucleophiles: amines, thiols, alkoxides.
Major products formed from these reactions could include various oxidized, reduced, or substituted derivatives with altered functional groups and properties.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Its diverse functional groups make it a valuable intermediate for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology: It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine: With appropriate modifications, it might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural resemblance to other bioactive molecules.
Industry: It can be used in the development of specialty chemicals, such as dyes or pigments, given its unique aromatic structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, affecting their activity through binding or inhibition. The presence of the quinoline and pyrazole moieties suggests potential interactions with nucleic acids or proteins, possibly disrupting key biological pathways.
Comparison with Similar Compounds
Compared to other quinoline or pyrazole derivatives, 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:
7-chloroquinoline derivatives: Sharing the quinoline core but lacking the pyrazole and methylsulfonyl modifications.
Pyrazole derivatives: Featuring the pyrazole ring but not the quinoline backbone or dioxino ring.
Methylsulfonyl-substituted compounds: Including sulfonyl groups but different core structures.
Properties
IUPAC Name |
7-chloro-8-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-30(26,27)25-18(11-17(24-25)13-5-3-2-4-6-13)15-9-14-10-19-20(29-8-7-28-19)12-16(14)23-21(15)22/h2-6,9-10,12,18H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKGEMWQVDRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2429870.png)
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)
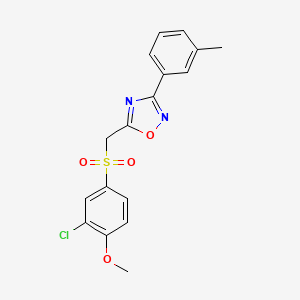
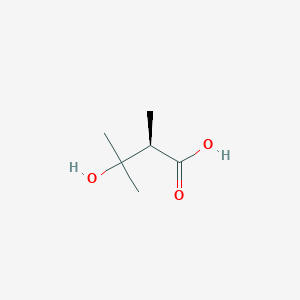
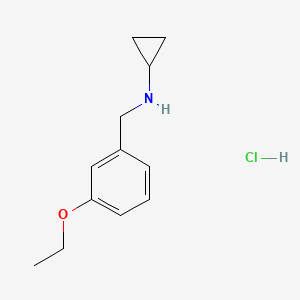
![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
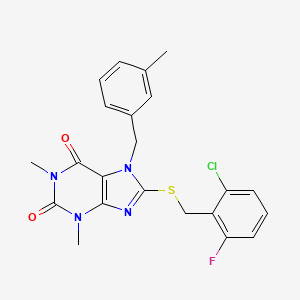
![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429884.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)
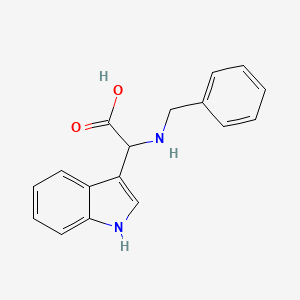
![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)
